molecular formula C20H26N2O2S B2494951 N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide CAS No. 953144-55-3

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2494951
CAS No.: 953144-55-3
M. Wt: 358.5
InChI Key: VLYBPKVKJAUTLA-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide and its derivatives have been synthesized and characterized for various applications. One notable application is in the synthesis of CCR5 antagonists, which are compounds that target the CCR5 receptor, a critical factor in the prevention of HIV-1 infection. These compounds are characterized using techniques such as 1H NMR, MS, and IR, indicating their potential as candidate compounds for drug development (Cheng De-ju, 2015).

Antibacterial and Anti-Inflammatory Applications

Research has shown that certain sulfonamides bearing a 1,4-benzodioxin ring, structurally similar to this compound, have promising antibacterial potential. These compounds have been investigated as therapeutic agents for inflammatory ailments. Studies involving these compounds have shown good inhibitory activity against various bacterial strains, and some derivatives have shown decent inhibition against the lipoxygenase enzyme, indicating their potential in treating inflammatory and associated diseases (M. Abbasi et al., 2017).

DNA Interaction and Anticancer Activity

Sulfonamide derivatives have been studied for their interaction with DNA and their potential anticancer activity. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown varying degrees of DNA binding, cleavage, and anticancer activity. These activities depend significantly on the nature of the sulfonamide derivative. Some complexes demonstrate the ability to induce cell death mainly by apoptosis, suggesting their use as potential anticancer agents (M. González-Álvarez et al., 2013).

Crystallographic Characterization

The structural aspects of sulfonamide derivatives are of significant interest due to their potential applications. Studies involving crystallographic characterization provide insights into the molecular and crystalline structures of these compounds, which are crucial for understanding their chemical behavior and potential applications in pharmaceuticals and materials science (Brock A. Stenfors & F. Ngassa, 2020).

Future Directions

The future directions for the study of “N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide” and similar compounds involve their potential use in treating neurological diseases. There is ongoing research into the development of these compounds with the aim of reducing side effects but maintaining potent analgesic effects .

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system .

Biochemical Pathways

The compound likely affects the cholinergic pathway, given its interaction with Acetylcholinesterase. The cholinergic pathway is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning and memory. By interacting with Acetylcholinesterase, the compound could potentially influence these functions .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Acetylcholinesterase and the subsequent impact on the cholinergic pathway. Potential effects could include changes in muscle movement, heart rate, and cognitive functions .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-17-7-9-20(10-8-17)25(23,24)21-15-18-11-13-22(14-12-18)16-19-5-3-2-4-6-19/h2-10,18,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYBPKVKJAUTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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